

2-Iodoadenosine: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: 2-Iodoadenosine

Cat. No.: B013990

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Abstract

2-Iodoadenosine, a synthetic nucleoside analog of adenosine, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine ring, this modification confers unique physicochemical properties that alter its interaction with biological targets, primarily adenosine receptors. This technical guide provides an in-depth exploration of the potential therapeutic applications of **2-Iodoadenosine**, focusing on its mechanism of action, available quantitative data from preclinical studies, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A_{2A}, A_{2B}, and A₃. The ubiquitous nature of adenosine signaling has made its receptors attractive targets for therapeutic intervention in a wide range of pathologies. The synthesis of adenosine analogs, such as **2-Iodoadenosine**, represents a key strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles. **2-Iodoadenosine** has been investigated for its potential in cardiovascular diseases, oncology, and virology, primarily through its modulation of adenosine receptor-mediated signaling pathways.

Molecular Profile

Property	Value	Reference
IUPAC Name	(2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol	--INVALID-LINK--
CAS Number	35109-88-7	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₂ IN ₅ O ₄	--INVALID-LINK--
Molecular Weight	393.14 g/mol	--INVALID-LINK--
Synonyms	2-Iodo-adenosine	--INVALID-LINK--

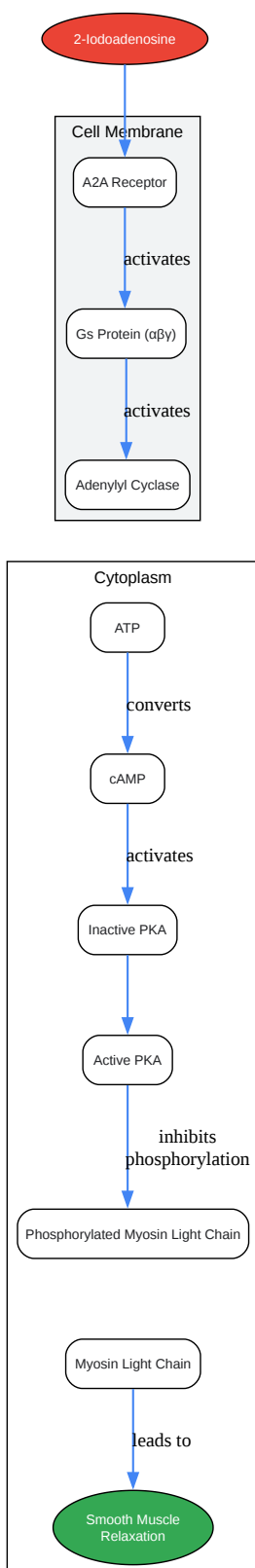
Therapeutic Applications and Mechanism of Action

The therapeutic potential of **2-Iodoadenosine** and its derivatives stems primarily from their ability to interact with adenosine receptors, particularly the A_{2A} and A₃ subtypes.

Cardiovascular Effects: Vasodilation

2-substituted adenosine analogs have been identified as potent coronary vasodilators. This effect is primarily mediated by the activation of A_{2A} adenosine receptors on vascular smooth muscle cells.

Signaling Pathway: Activation of the A_{2A} receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to vasodilation.



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A2A Receptor-Mediated Vasodilation Pathway.

Quantitative Data: While specific ED₅₀ values for **2-Iodoadenosine** in coronary vasodilation are not readily available in the reviewed literature, related 2-substituted arylamino adenosine analogs have demonstrated high potency with ED₅₀ values less than 3 nM.[1]

Anticancer Potential

The role of adenosine signaling in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and tumor microenvironment. Derivatives of **2-Iodoadenosine** have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Quantitative data on the anticancer activity of **2-Iodoadenosine** is limited. However, studies on other nucleoside analogs provide a basis for comparison. For instance, certain hybrid compounds have shown IC₅₀ values between 10 and 50 μM in cell lines such as the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2.[2]

Antiviral Activity

Nucleoside analogs represent a major class of antiviral drugs. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication. While the direct antiviral activity of **2-Iodoadenosine** is not extensively documented, the evaluation of related nucleoside analogues provides a framework for its potential in this area.

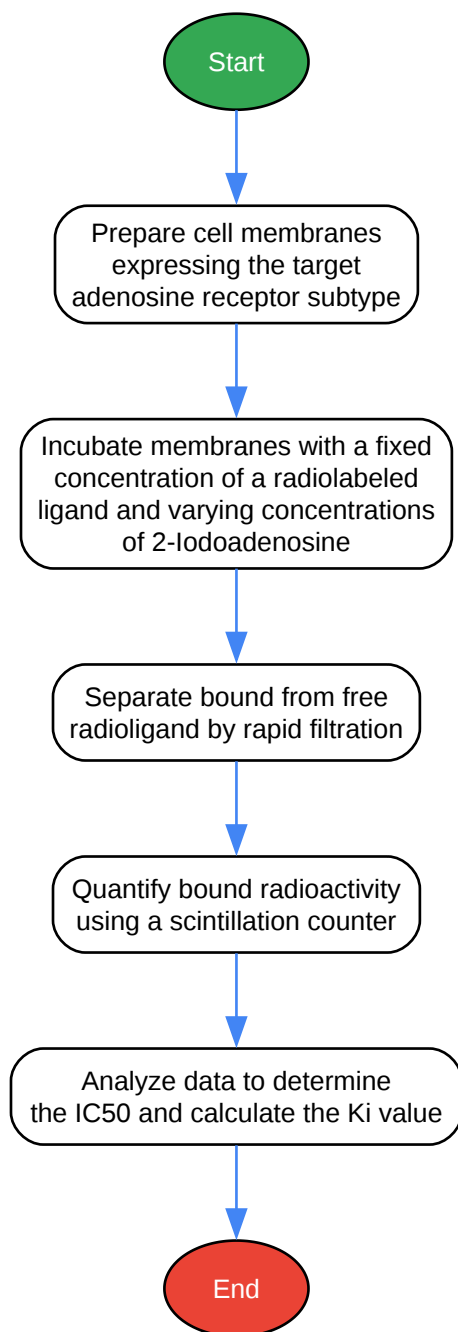
Quantitative Data: Specific EC₅₀ values for **2-Iodoadenosine** against viral pathogens have not been prominently reported in the available literature. Antiviral efficacy is typically determined through assays that measure the reduction of virus-induced cytopathic effect (CPE).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **2-Iodoadenosine**'s therapeutic potential.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (K_i) of **2-Iodoadenosine** for adenosine receptor subtypes.



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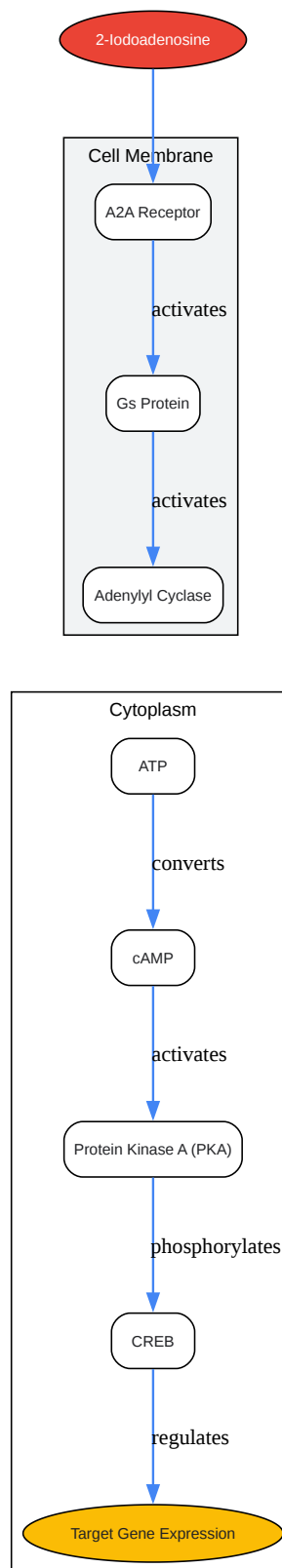
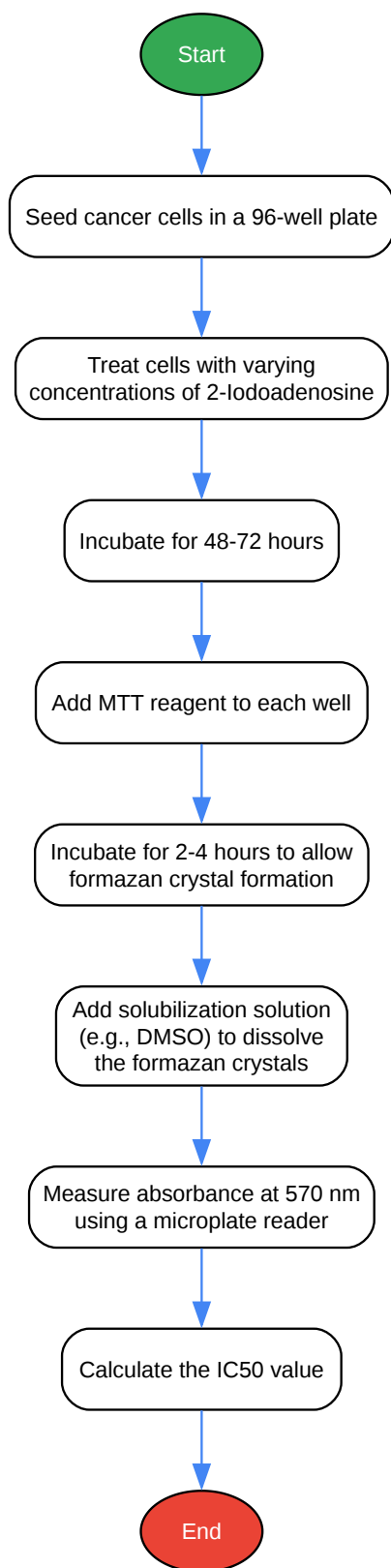
Radioligand Binding Assay Workflow.

Methodology:

- **Membrane Preparation:** Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A₁, A_{2A}, A_{2B}, or A₃) are prepared by homogenization and centrifugation.
- **Binding Reaction:** In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A_{2A} receptors) and a range of concentrations of **2-Iodoadenosine**.
- **Incubation:** Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the **2-Iodoadenosine** concentration. The concentration of **2-Iodoadenosine** that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.



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